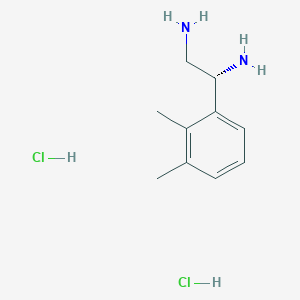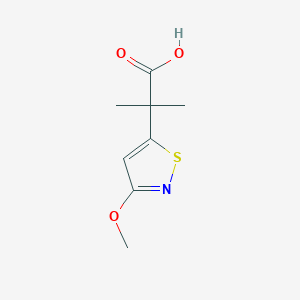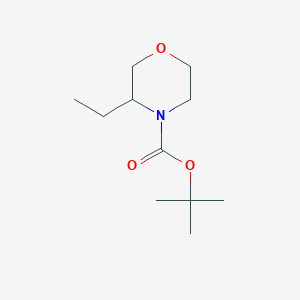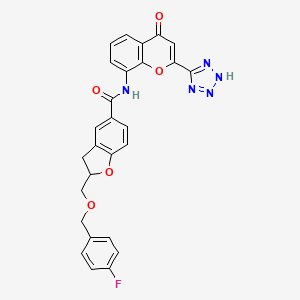![molecular formula C8H10N4 B13061648 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine](/img/structure/B13061648.png)
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine is a heterocyclic compound that features a unique bicyclic structure.
Preparation Methods
The synthesis of 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The process typically includes the following steps :
N-amination of methyl pyrrole-2-carboxylate: This step introduces an amino group to the pyrrole ring using an aminating agent such as chloramine.
Formation of triazinium dicyanomethylide: This intermediate is formed through a series of reactions involving formamidine acetate and other reagents.
Cyclization and functionalization: The triazinium intermediate undergoes cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core, followed by functionalization to introduce the methyl and methanamine groups.
Industrial production methods focus on optimizing yield and scalability. For instance, a two-vessel-operated process has been developed to produce the compound in kilogram quantities with an overall yield of 55% .
Chemical Reactions Analysis
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine has a wide range of scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound has shown potential as an antiviral and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, the compound inhibits RNA-dependent RNA polymerase, thereby preventing viral replication. In anticancer applications, it targets kinases involved in cell proliferation and survival, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
1-{7-Methylpyrrolo[2,1-f][1,2,4]triazin-2-yl}methanamine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family, such as:
Remdesivir: An antiviral drug used to treat COVID-19.
Avapritinib: A kinase inhibitor used in cancer therapy.
Brivanib alaninate: An antitumorigenic drug
The uniqueness of this compound lies in its specific structural features and its versatility in various applications, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(7-methylpyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-7-5-10-8(4-9)11-12(6)7/h2-3,5H,4,9H2,1H3 |
InChI Key |
VFUXJTKOKWHNKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1N=C(N=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)






![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)



![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)

